REACTION_CXSMILES
|
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].Cl.C(O[C:10](=N)[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])C>>[NH2:5][C:3]1[S:4][C:10]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:1][N:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
ethyl 3-ethoxy-3-iminopropionate hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(=O)OCC)=N
|
Name
|
acid
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
diluted with cold water
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
crystallized from water
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN=C(S1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.7 mmol | |
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |